N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and fluorophenyl-containing molecules. Examples are:
- N-tert-butyl-1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- N-tert-butyl-1-[2-(4-bromophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide .
Uniqueness
N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C17H23FN2O2 |
---|---|
Molecular Weight |
306.37 g/mol |
IUPAC Name |
N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H23FN2O2/c1-17(2,3)19-16(22)13-10-15(21)20(11-13)9-8-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,19,22) |
InChI Key |
BSIZWKCDPJMMGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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